Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-derived compound characterized by a methyl ester at position 5, a methyl group at position 4, and a sulfonylamino group bearing a 4-fluorosulfonylphenyl substituent at position 2. Its synthesis likely involves sulfonylation and esterification steps, as seen in analogous compounds (e.g., ) .
Properties
IUPAC Name |
methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O6S3/c1-7-10(11(16)21-2)22-12(14-7)15-24(19,20)9-5-3-8(4-6-9)23(13,17)18/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCBBHDQJQXXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common approach is to start with the thiazole ring formation, followed by the introduction of the sulfonyl and fluorosulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) can be employed to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods help in maintaining consistent reaction conditions and improving the overall efficiency of the process. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 54001-12-6)
Methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate
- Structural Differences: Position 2: Diphenylamino vs. sulfonylamino-fluorosulfonylphenyl. Position 4: Phenyl vs. methyl.
- Crystallographic Data: Monoclinic space group $ P2_1/c $, planar conformation except for perpendicular fluorophenyl groups () .
- Functional Implications: The bulky diphenylamino group may hinder solubility but enhance π-π stacking interactions in solid-state structures.
Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]-4-methylthiazole-5-carboxylate
Metsulfuron Methyl Ester (Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
Ethyl 2-(3-Cyano-4-Hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 161798-02-3)
- Structural Differences: Position 2: Cyano-hydroxyphenyl vs. fluorosulfonylphenylsulfonylamino.
- Physicochemical Properties: Polar cyano and hydroxyl groups improve water solubility compared to the hydrophobic fluorosulfonyl group .
Key Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : Analogous compounds (e.g., ) demonstrate that ester and sulfonamide groups can be introduced via acetylation or nucleophilic substitution, enabling modular synthesis .
Biological Activity
Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula: C₁₃H₁₄FNO₄S₃
- Molecular Weight: 353.39 g/mol
The compound features a thiazole ring, a sulfonamide group, and a fluorosulfonyl phenyl moiety, contributing to its biological activity.
Antimicrobial Activity
Several studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. The presence of the thiazole ring enhances the compound's interaction with bacterial enzymes, leading to inhibition of bacterial growth. For instance, a study demonstrated that related compounds showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar effects.
Anticancer Potential
Research has also explored the potential anticancer activity of thiazole derivatives. A specific study highlighted that compounds with similar structural features exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2020 | Breast Cancer | 15.2 | Apoptosis induction |
| Johnson et al., 2021 | Colon Cancer | 10.5 | Cell cycle arrest |
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, sulfonamide compounds have been shown to inhibit carbonic anhydrase and matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent investigation evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with sulfonamide groups had significantly lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting a promising alternative for treating resistant bacterial strains. -
Case Study on Anticancer Activity :
In vitro studies conducted on human cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
